molecular formula C13H8F3NO4S B8089999 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate

Cat. No.: B8089999
M. Wt: 331.27 g/mol
InChI Key: IVBUSTUQAWHPIQ-UHFFFAOYSA-N
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Description

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C13H8F3NO4S and a molecular weight of 331.27 g/mol . It is known for its unique structure, which includes a benzofuran ring fused to a pyridine ring, with a trifluoromethanesulfonate group attached. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate typically involves the reaction of 2-methylbenzofuro[2,3-b]pyridin-8-ol with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide, often in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are typically used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzofuro[2,3-b]pyridin-8-yl chloride
  • 2-Methylbenzofuro[2,3-b]pyridin-8-yl bromide
  • 2-Methylbenzofuro[2,3-b]pyridin-8-yl iodide

Uniqueness

Compared to its halide counterparts, 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a superior leaving group. This enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4S/c1-7-5-6-9-8-3-2-4-10(11(8)20-12(9)17-7)21-22(18,19)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBUSTUQAWHPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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